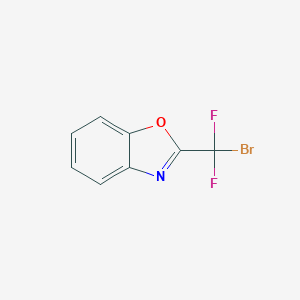

2-(Bromodifluoromethyl)-1,3-benzoxazole

Übersicht

Beschreibung

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is a specialty chemical . It is used in various applications, including as an intermediate in the synthesis of other compounds .

Synthesis Analysis

The synthesis of “2-(Bromodifluoromethyl)-1,3-benzoxazole” involves a copper(0)-promoted direct reductive gem-difluoromethylenation of unactivated aryl or alkenyl halides with benzo-1,3-azolic (oxa-, thia- or aza-) difluoromethyl bromides . Another synthesis method involves the electrophilic bromination of electron-deficient alkenes, affording synthetically useful bromodifluoromethyl-containing oxazolines .

Molecular Structure Analysis

The molecular weight of “2-(Bromodifluoromethyl)-1,3-benzoxazole” is 248.03 . Its IUPAC name is 2-[bromo(difluoro)methyl]-1,3-benzoxazole .

Physical And Chemical Properties Analysis

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is a liquid at ambient temperature . It has a flash point of 62/1.5mm .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Difluoromethylation Reagent

2-(Bromodifluoromethyl)-1,3-benzoxazole serves as a pivotal reagent in organic synthesis, particularly in the introduction of difluoromethyl groups into organic compounds. This process, known as difluoromethylation, is crucial for modifying the physical and chemical properties of molecules, such as enhancing their lipophilicity or metabolic stability .

Medicinal Chemistry: Drug Design and Development

In medicinal chemistry, the compound is utilized to synthesize molecules with potential pharmacological activities. The difluoromethyl group can mimic the thiol (-SH) or hydroxyl (-OH) groups in biologically active compounds, thereby creating analogs with improved efficacy or reduced toxicity .

Agricultural Chemistry: Synthesis of Pesticides

The bromodifluoromethyl group of 2-(Bromodifluoromethyl)-1,3-benzoxazole is instrumental in the synthesis of novel pesticides. These compounds can provide enhanced pest resistance and are used to develop safer and more effective agrochemicals .

Material Science: Fluorinated Polymers

This compound is also significant in the field of material science, where it is used to introduce fluorinated side chains into polymers. The resulting fluorinated polymers exhibit unique properties such as increased resistance to solvents, acids, and bases, as well as enhanced thermal stability .

Catalysis: Ligand Synthesis

2-(Bromodifluoromethyl)-1,3-benzoxazole is used in the synthesis of ligands for catalysis. These ligands can modulate the reactivity and selectivity of metal-catalyzed reactions, which is essential for the development of new catalytic processes .

Environmental Science: Tracers for Pollution Studies

The compound’s derivatives can act as tracers in environmental pollution studies. Their stability and detectability allow researchers to track the movement and concentration of pollutants in various ecosystems .

Analytical Chemistry: Derivatization Agent for Detection

In analytical chemistry, it is employed as a derivatization agent to improve the detection of certain compounds via techniques like gas chromatography or mass spectrometry. This enhances the sensitivity and specificity of the analytical methods .

Fluorine Chemistry: Research on Selective Fluorination

Lastly, 2-(Bromodifluoromethyl)-1,3-benzoxazole is pivotal in fluorine chemistry research, particularly in studies focused on selective fluorination strategies. This research is fundamental to the discovery of new reactions and reagents in the field of organofluorine chemistry .

Safety and Hazards

“2-(Bromodifluoromethyl)-1,3-benzoxazole” is classified as a warning under the GHS07 pictogram . It is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[bromo(difluoro)methyl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJYISAVBXVIYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443467 | |

| Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186828-50-2 | |

| Record name | 2-(Bromodifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]acrylic acid](/img/structure/B69841.png)

![Methyl 2-([[2-(ethylthio)-3-pyridyl]carbonyl]amino)-4-(methylthio)butanoate](/img/structure/B69843.png)

![[3-(2H-tetrazol-5-yl)phenyl]methanol](/img/structure/B69845.png)